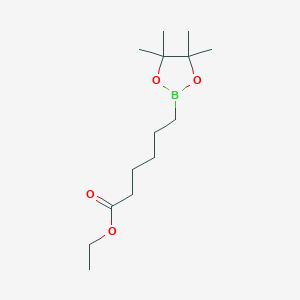![molecular formula C12H15BrClNO B2644702 4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride CAS No. 2197054-05-8](/img/structure/B2644702.png)
4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride, also known as 4-Bromo-1,2-DHSO, is a synthetic compound with various applications in scientific research. It is a white solid with a melting point of 134-135°C, and it is soluble in water and ethanol. 4-Bromo-1,2-DHSO is a powerful brominating agent and it is widely used in organic synthesis, particularly in the synthesis of indole derivatives. It has also been used in the synthesis of polycyclic aromatic hydrocarbons, heterocycles, and other organic compounds.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study presented the synthesis of new spiro-condensed indoles, including derivatives similar to 4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride, exploring their anticonvulsant activity. The research established a relationship between chemical structure and biological activity, demonstrating the potential therapeutic applications of these compounds (Pogosyan, Grigoryan, & Paronikyan, 2011).
Synthetic Applications
- Another investigation detailed the dibrominative spirocyclization of 2-butynolyl anilides to synthesize gem-dibromospirocyclic benzo[d][1,3]oxazines, showcasing the versatility of these spirocyclic products in further chemical transformations, including the synthesis of 4H-furo[3,2-b]indoles. This highlights the synthetic utility of spirocyclic compounds in constructing complex molecular frameworks (Chaisan et al., 2021).
Chemical Reactivity and Mechanistic Insights
- Research on mild dehydrogenations in heterocyclic systems revealed novel spirocyclic oxiranes, indicating the reactivity of these compounds under various conditions and their potential as intermediates in organic synthesis (Williams, Lowder, Gu, & Brooks, 1997).
Propriétés
IUPAC Name |
4-bromospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-9-2-1-3-10-11(9)12(8-14-10)4-6-15-7-5-12;/h1-3,14H,4-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWGSDZXAMYVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C(=CC=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

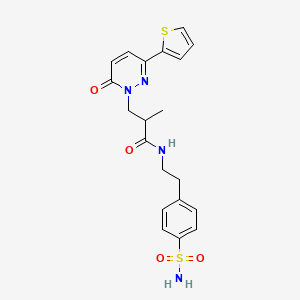

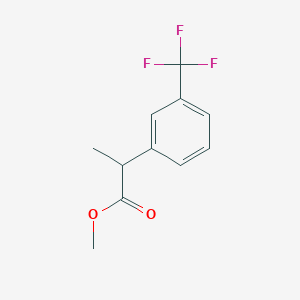
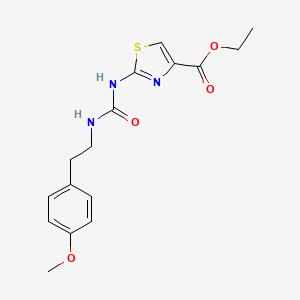
![N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2644624.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2644626.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B2644627.png)
![N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2644629.png)

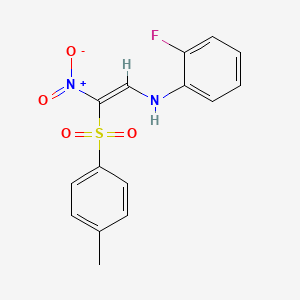
![N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2644633.png)
![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2644634.png)
![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2644636.png)
